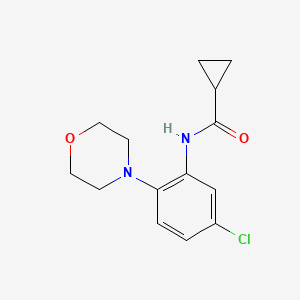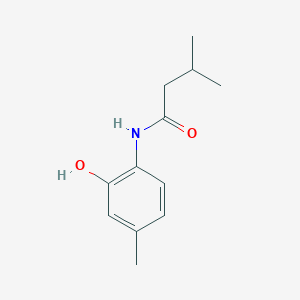
2-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole (PTHB) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTHB has a unique chemical structure that makes it an ideal candidate for the development of new drugs, materials, and catalysts.
Wirkmechanismus
The mechanism of action of 2-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole is not fully understood, but it is believed to be related to its unique chemical structure. This compound contains both a pyridine and a benzothiazole ring, which are known to exhibit various biological activities. This compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to exhibit antimicrobial activity by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including antitumor, antimicrobial, and anti-inflammatory activities. This compound has also been shown to inhibit acetylcholinesterase activity, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to exhibit antioxidant activity, which may be related to its potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole in lab experiments include its unique chemical structure, which makes it an ideal candidate for the development of new drugs, materials, and catalysts. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. The limitations of using this compound in lab experiments include its potential toxicity and limited solubility in water, which may limit its applications in certain fields.
Zukünftige Richtungen
There are several future directions for the research of 2-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole, including the development of new drugs, materials, and catalysts. In medicinal chemistry, future research could focus on the optimization of the chemical structure of this compound to improve its potency and selectivity. In materials science, future research could focus on the synthesis of novel organic materials based on this compound with improved properties for optoelectronics, photovoltaics, and sensing. In catalysis, future research could focus on the development of new metal complexes based on this compound with improved catalytic activity and selectivity. Overall, this compound has the potential to make significant contributions to various scientific fields and is an exciting area of research.
Synthesemethoden
The synthesis of 2-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole can be achieved through various methods, including the condensation reaction of 2-aminopyridine and 2-mercaptobenzothiazole, which is the most common method. Other methods include the reaction of 2-bromoacetylpyridine with 2-mercaptobenzothiazole and the reaction of 2-chloroacetylpyridine with 2-mercaptobenzothiazole. The yield of the synthesis method can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent used.
Wissenschaftliche Forschungsanwendungen
2-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole has been extensively studied in various scientific fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit potent antitumor, antimicrobial, and anti-inflammatory activities. This compound has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.
In materials science, this compound has been investigated as a potential fluorescent probe for the detection of metal ions in aqueous solutions. This compound has also been used as a building block for the synthesis of novel organic materials with potential applications in optoelectronics, photovoltaics, and sensing.
In catalysis, this compound has been shown to exhibit excellent catalytic activity in various organic transformations, such as the synthesis of benzimidazoles, imidazoles, and indoles. This compound has also been used as a ligand for the synthesis of novel metal complexes with potential applications in catalysis.
Eigenschaften
IUPAC Name |
2-pyridin-2-yl-4,5,6,7-tetrahydro-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-2-7-11-9(5-1)14-12(15-11)10-6-3-4-8-13-10/h3-4,6,8H,1-2,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVZOKRLWYXCJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1R)-2-amino-2-oxo-1-phenylethyl]-3-phenylcyclobutane-1-carboxamide](/img/structure/B7646762.png)
![6-Ethyl-3-[(5-methyl-1,2-oxazol-3-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7646763.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-ethyl-N-(4-fluorophenyl)acetamide](/img/structure/B7646767.png)



![1-[2-(2,4-dimethylphenyl)ethyl]-3-[(2R)-2-hydroxypropyl]urea](/img/structure/B7646793.png)


![(2S)-2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylpyrrolidine-1-carboxamide](/img/structure/B7646821.png)

![N-[(2,4-dichlorophenyl)methyl]-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide](/img/structure/B7646843.png)
![2-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7646858.png)
